![molecular formula C19H25N9 B6439183 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2549003-10-1](/img/structure/B6439183.png)
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
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Description
The compound “2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, a piperazine ring, and a pyrimidine ring . The pyrazole and pyridazine rings are part of a non-fused biheterocyclic system .
Synthesis Analysis
The synthesis of this compound and its derivatives has been carried out in several studies . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form related compounds . The reactions were performed with aryl isocyanate, aryl, and alkyl isothiocyanates .Molecular Structure Analysis
The molecular structure of this compound was verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . In the molecules of some related compounds, the rotation around amide bonds is hindered, which broadens some signals in the 1H and 13C NMR spectra .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For example, when hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced, resulting in the reaction proceeding without ring closure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been analyzed in several studies . For example, the 1H NMR spectrum of a related compound showed specific peaks corresponding to different protons in the molecule .Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential applications. For instance, related compounds have shown promising antileishmanial and antimalarial activities , suggesting that this compound could also have potential in these areas.
Mechanism of Action
Mode of Action
Based on its structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without identified targets, it is challenging to determine the exact biochemical pathways affected by the compound. Given its structural similarity to known pyrazole and pyrimidine derivatives, it may affect pathways involving these types of compounds .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s solubility in various solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of identified targets and affected pathways .
properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N9/c1-14-13-15(2)28(24-14)18-6-5-17(22-23-18)26-9-11-27(12-10-26)19-20-8-7-16(21-19)25(3)4/h5-8,13H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAKQAKHXFSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
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